molecular formula C6H10O2 B1268132 2,3-Dimethylbut-2-enoic acid CAS No. 4411-97-6

2,3-Dimethylbut-2-enoic acid

Cat. No.: B1268132
CAS No.: 4411-97-6
M. Wt: 114.14 g/mol
InChI Key: UAXOELSVPTZZQG-UHFFFAOYSA-N
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Description

2,3-Dimethylbut-2-enoic acid: is an organic compound with the molecular formula C6H10O2 trimethyl acrylic acid . This compound is characterized by its double bond and two methyl groups attached to the second and third carbon atoms of the butenoic acid chain .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylbut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dimethylbut-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. For example, it can inhibit metallo-β-lactamase enzymes , which are responsible for antibiotic resistance in bacteria . The compound’s double bond and methyl groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 2,2-Dimethylbut-3-enoic acid
  • 2-Methylbut-3-enoic acid
  • 3-Butenoic acid, 2,2-dimethyl-

Comparison: 2,3-Dimethylbut-2-enoic acid is unique due to its specific structure, which includes a double bond and two methyl groups at the second and third carbon atoms. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, 2,2-Dimethylbut-3-enoic acid has a different arrangement of methyl groups, affecting its reactivity and applications .

Properties

IUPAC Name

2,3-dimethylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4(2)5(3)6(7)8/h1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXOELSVPTZZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336658
Record name 2,3-dimethylbut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4411-97-6
Record name 2,3-dimethylbut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylbut-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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